4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline
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Overview
Description
N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]-N-[(E)-1-(3-chloro-4-methoxyphenyl)methylidene]amine is a complex organic compound that features a benzoxazole moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N-[(E)-1-(3-chloro-4-methoxyphenyl)methylidene]amine typically involves the condensation of 5-chloro-2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal nanoparticles or solid acids can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]-N-[(E)-1-(3-chloro-4-methoxyphenyl)methylidene]amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar antimicrobial properties.
Benzimidazole: Contains a nitrogen atom instead of oxygen, used in antifungal and antiparasitic applications.
Benzothiazole: Contains a sulfur atom instead of oxygen, known for its anticancer and antimicrobial activities.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-(3-chloro-4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-26-19-8-2-13(10-17(19)23)12-24-16-6-3-14(4-7-16)21-25-18-11-15(22)5-9-20(18)27-21/h2-12H,1H3 |
InChI Key |
UPWHIZVDGLSFAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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